molecular formula C16H12N2O2 B7742771 5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile

5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile

Cat. No.: B7742771
M. Wt: 264.28 g/mol
InChI Key: OANCZWMEGCGMFS-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often incorporate automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile
  • 5-(3-Methylphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile
  • 5-(3-Chlorophenyl)-2-pyrrol-1-ylfuran-3-carbonitrile

Uniqueness

5-(3-Methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-pyrrol-1-ylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-19-14-6-4-5-12(9-14)15-10-13(11-17)16(20-15)18-7-2-3-8-18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCZWMEGCGMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(O2)N3C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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